![molecular formula C19H22N2O3S B6573748 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide CAS No. 946213-94-1](/img/structure/B6573748.png)
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide (ETQM) is an organic compound used in scientific research and laboratory experiments. ETQM is a derivative of quinaldine, a heterocyclic aromatic compound, and is composed of a benzamide moiety and an ethanesulfonyl group. ETQM is used for a variety of applications in research due to its unique properties and structure.
Mechanism of Action
The mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide is not yet fully understood. However, it is believed that N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide binds to certain receptors in the body, which then triggers a cascade of biochemical reactions leading to the desired effect. This binding is thought to be mediated by hydrogen bonding, van der Waals forces, and electrostatic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide are not yet fully understood. However, it has been shown to have anti-inflammatory, anti-cancer, and anti-oxidative effects. In animal models, N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide has been shown to reduce inflammation and improve wound healing. It has also been shown to reduce the growth of cancer cells and to reduce oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide in laboratory experiments are that it is relatively easy to synthesize, it is relatively stable, and it has a wide range of applications. The main limitation of using N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide in laboratory experiments is that its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
The future directions for research involving N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide include further investigation into its mechanism of action, the development of more efficient synthesis methods, and the study of its effects on various diseases and conditions. Additionally, further research into the biochemical and physiological effects of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide could lead to the development of new drugs and treatments. Finally, N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide could be used in experiments to synthesize other compounds, which could lead to the development of new materials and technologies.
Synthesis Methods
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide is synthesized through a series of reactions involving quinaldine and ethanesulfonyl chloride. The first step is to react quinaldine with ethanesulfonyl chloride in the presence of a base such as sodium hydroxide. This reaction produces an intermediate product, which is then further reacted with a Grignard reagent to form the desired product, N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide.
Scientific Research Applications
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide is widely used in scientific research due to its unique properties and structure. N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide has been used in studies to investigate the mechanism of action of drugs, to study the biochemical and physiological effects of drugs, and to evaluate the efficacy and safety of drugs. N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide has also been used in studies to investigate the effects of environmental pollutants on human health. N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide has also been used in laboratory experiments to synthesize other compounds and to study their properties.
properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-3-25(23,24)21-12-6-8-15-13-16(10-11-18(15)21)20-19(22)17-9-5-4-7-14(17)2/h4-5,7,9-11,13H,3,6,8,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPILSNQRQYYFNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.